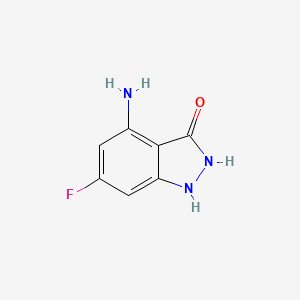

4-Amino-6-fluoro-1H-indazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

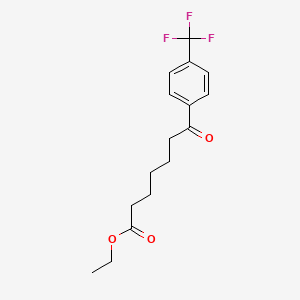

“4-Amino-6-fluoro-1H-indazol-3-ol” is a compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “4-Amino-6-fluoro-1H-indazol-3-ol” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Aplicaciones Científicas De Investigación

DAAO Inhibitors and Schizophrenia Treatment

4-Amino-6-fluoro-1H-indazol-3-ol derivatives have been identified as potent inhibitors of d-amino acid oxidase (DAAO), a target in schizophrenia treatment. Inhibition of DAAO increases brain d-serine levels, contributing to NMDA receptor activation. Research has led to the discovery of nanomolar inhibitors within this series, characterized by beneficial properties in in vitro metabolic stability and PAMPA assays. One specific derivative, 6-fluoro-1H-indazol-3-ol, significantly increased plasma d-serine levels in vivo in mice, indicating its potential for developing drug candidates for schizophrenia treatment (Szilágyi et al., 2018).

Antitumor Activity

Compounds featuring the 4-amino-6-fluoro-1H-indazol-3-ol moiety have demonstrated antitumor activity. Specifically, derivatives synthesized through the condensation of related compounds have shown to inhibit the proliferation of various cancer cell lines. This synthesis approach and the antitumor activity suggest the potential for these derivatives to serve as frameworks for developing new anticancer drugs (Hao et al., 2017).

Optical Chemosensors

Derivatives of 4-amino-6-fluoro-1H-indazol-3-ol have been developed as optical chemosensors for the selective detection of ions, such as ferric ions, in mixed aqueous organic media. These chemosensors exhibit fluorescence quenching upon complexation with Fe3+, indicating their potential for environmental samples analysis and biological studies (Saleem et al., 2015).

Synthesis of Fluorinated Compounds

Research into the synthesis of fluorinated compounds, including those with the 4-amino-6-fluoro-1H-indazol-3-ol structure, has highlighted their importance in medicinal chemistry and pharmaceutical applications. Fluorinated compounds are sought after for their unique properties, including increased stability and potency. The synthetic pathways for creating these compounds open avenues for the development of new drugs and materials (Wittmann et al., 2006).

Propiedades

IUPAC Name |

4-amino-6-fluoro-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZBSLSAVSYKHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C(=O)NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646219 |

Source

|

| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-fluoro-1H-indazol-3-ol | |

CAS RN |

885520-21-8 |

Source

|

| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.